molecular formula C13H9F3S B7997615 1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997615
M. Wt: 254.27 g/mol
InChI Key: WNDBDKHNAJQJDG-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a sulfanylmethyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-difluorobenzene and 3-fluorobenzenethiol.

    Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by a nucleophilic substitution reaction with 1,3-difluorobenzene under anhydrous conditions.

    Catalysts: Palladium catalysts are often employed to facilitate the coupling reactions, particularly in the presence of phosphine ligands.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The sulfanylmethyl group can form covalent bonds with target proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluorobenzene: A simpler analog with only two fluorine atoms on the benzene ring.

    2,4-Difluorobenzene: Another isomer with different substitution patterns.

    1,3-Difluoro-2-trifluoromethyl-benzene: A compound with a trifluoromethyl group instead of the sulfanylmethyl group.

Uniqueness

1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine atoms and a sulfanylmethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDBDKHNAJQJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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